molecular formula C18H14N2O4S B2796076 Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate CAS No. 1965304-92-0

Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate

Cat. No.: B2796076
CAS No.: 1965304-92-0
M. Wt: 354.38
InChI Key: QVTFOJXMZBQREU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate (CAS 1965304-92-0) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C18H14N2O4S and a molecular weight of 354.38 g/mol, this phenylthiazole derivative is part of a class of heterocyclic building blocks that are of significant interest in medicinal chemistry and drug discovery . Phenylthiazole derivatives are extensively investigated for their potential biological activities. Research indicates that structural analogs of this compound, particularly those with specific electron-withdrawing substituents like nitro groups on the phenyl ring, have demonstrated promising cytotoxic effects in preclinical studies against various human cancerous cell lines . These compounds represent valuable scaffolds for the synthesis of novel molecules with potential anticancer properties, providing researchers with key intermediates for lead optimization and structure-activity relationship (SAR) studies . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, human or veterinary, household, or any personal use. All researchers handling this compound must refer to the accompanying Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

ethyl 2-(3-nitrophenyl)-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-2-24-18(21)16-15(12-7-4-3-5-8-12)19-17(25-16)13-9-6-10-14(11-13)20(22)23/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTFOJXMZBQREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester at the 5-position undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization or salt formation.

Reagents/Conditions Product Yield Purity (HPLC) Reference
2M NaOH, EtOH/H<sub>2</sub>O (1:1), reflux, 4h2-(3-Nitrophenyl)-4-phenylthiazole-5-carboxylic acid85%97.2%
Concentrated HCl, acetone, 50°C, 2hHydrochloride salt of the carboxylic acid90%98.4%

The hydrochloride salt formation (e.g., via acetone/HCl recrystallization) improves solubility for pharmaceutical applications .

Reduction of the Nitro Group

The nitro group at the 3-position of the phenyl ring can be reduced to an amine, enabling subsequent coupling or cyclization reactions. Catalytic hydrogenation or metal-acid systems are effective.

Reduction Method Conditions Product Yield Reference
H<sub>2</sub> (1 atm), 10% Pd/C, EtOH, 25°C, 12hEthyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate78%
Fe/HCl, H<sub>2</sub>O, reflux, 6hEthyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate65%

The amine derivative is a versatile intermediate for synthesizing amides or Schiff bases .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nitro-substituted phenyl ring allows selective NAS at the para-position to the nitro group.

Reagent Conditions Product Yield Reference
KCN, CuCN, DMF, 130–135°C, 16hEthyl 2-(3-cyano-4-(subst.)phenyl)-4-phenylthiazole-5-carboxylate73%
NaSH, MgCl<sub>2</sub>, DMF, 80°C, 5hEthyl 2-(3-mercaptophenyl)-4-phenylthiazole-5-carboxylate68%

Cuprous cyanide-mediated cyanation is particularly efficient for introducing cyano groups .

Alkylation of the Thiazole Nitrogen

The thiazole’s nitrogen can undergo alkylation under basic conditions, though steric hindrance from the 4-phenyl group may limit reactivity.

Alkylating Agent Conditions Product Yield Reference
Isobutyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 6hEthyl 2-(3-nitro-4-isobutoxyphenyl)-4-phenylthiazole-5-carboxylate73%
Ethyl bromoacetate, KHCO<sub>3</sub>, MeCN, 25°C, 8hEthyl 2-(3-nitro-4-(ethoxycarbonylmethoxy)phenyl)-4-phenylthiazole-5-carboxylate61%

Alkylation typically occurs at the oxygen of the phenolic intermediate rather than the thiazole nitrogen .

Cyclization Reactions

The ester and nitro groups facilitate cyclization to form fused heterocycles, which are pharmacologically relevant.

Reagent Conditions Product Yield Reference
NH<sub>2</sub>NH<sub>2</sub>, EtOH, reflux, 8h2-(3-Nitrophenyl)-4-phenylthiazolo[3,2-b] triazole55%
PCl<sub>5</sub>, POCl<sub>3</sub>, 110°C, 3hThiazolo[5,4-d]pyrimidine derivative49%

Hydrazine-induced cyclization is a key step in generating triazole hybrids with enhanced bioactivity .

Functional Group Interconversion

The nitro group can be converted into other functionalities, such as aldehydes or halogens, enabling diverse derivatization.

Reaction Conditions Product Yield Reference
LiAlH<sub>4</sub>, THF, 0°C, 2hEthyl 2-(3-hydroxylaminophenyl)-4-phenylthiazole-5-carboxylate66%
Br<sub>2</sub>, AcOH, 50°C, 4hEthyl 2-(3-bromo-4-(subst.)phenyl)-4-phenylthiazole-5-carboxylate58%

Bromination at the para-position to the nitro group is regioselective due to the nitro group’s electron-withdrawing effect .

Key Insights from Experimental Data

  • Steric and Electronic Effects : The 4-phenyl group on the thiazole ring imposes steric constraints, favoring reactions at the nitro-substituted phenyl ring over the thiazole nitrogen .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance NAS and cyanation yields compared to protic solvents .

  • Catalyst Efficiency : CuCN outperforms NaCN in cyanation reactions due to reduced side-product formation .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate is C17H14N2O3SC_{17}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 342.37 g/mol. The compound features a thiazole ring, an ethyl ester group, and a nitrophenyl moiety, which contribute to its reactivity and biological properties.

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : The compound acts as a precursor for the development of more complex thiazole derivatives.
  • Reagent in Organic Reactions : It participates in various chemical reactions, including nucleophilic substitutions and cyclization processes.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant activity against various bacterial and fungal strains. For instance, it has shown moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 0.01 to 34.4 μM.
  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by targeting specific signaling pathways. In vitro assays have demonstrated its efficacy against several cancer cell lines, indicating potential for therapeutic applications .

Medicine

Research is ongoing to explore the therapeutic potential of this compound:

  • Infectious Diseases : The compound is being investigated for its ability to combat drug-resistant bacterial strains, making it a candidate for new antibiotic therapies.
  • Cancer Treatment : Its ability to inhibit cell proliferation in cancer cell lines positions it as a potential lead compound for the development of anticancer drugs .

Industry

In industrial applications, this compound is used as:

  • Intermediate in Pharmaceutical Production : It plays a role in the synthesis of pharmaceuticals and agrochemicals.
  • Material Development : The compound's unique properties make it suitable for developing new materials with specific functionalities.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(2,4-Dichlorophenyl)-4-hydroxythiazole-5-carboxylateHydroxy group instead of nitroLacks nitro functionality affecting reactivity
Ethyl 2-(3-Nitrophenyl)-4-methylthiazole-5-carboxylateMethyl group instead of phenylVariation in solubility and biological activity
Ethyl 2-(3-Nitrophenyl)-4-benzothiazole-5-carboxamideAmide instead of esterAlters pharmacokinetics and therapeutic potential

In Vitro Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound significantly inhibited the growth of drug-resistant bacterial strains.
  • Cell Viability Assays : Research indicated that while exhibiting antimicrobial activity, these compounds maintained a degree of safety toward human cell lines (e.g., MRC-5 cells), showing only moderate reduction in viability at higher concentrations .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with specific biological targets such as enzymes involved in cancer progression. These studies have provided insights into the binding affinities and potential mechanisms of action .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiazole ring can also interact with enzymes, inhibiting their activity and leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and analogous thiazole derivatives:

Compound Name Substituents (Thiazole Positions) Key Functional Groups Melting Point (°C) Biological/Chemical Relevance Reference
Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate 2: 3-nitrophenyl; 4: phenyl; 5: ethyl ester Nitro, phenyl, ester N/A Potential kinase inhibition
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate 2: 3-aminophenyl; 4: phenyl; 5: ethyl ester Amino, phenyl, ester N/A Intermediate for bioactive molecules
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 2: 4-CF₃-phenyl; 4: methyl; 5: ethyl ester Trifluoromethyl, methyl, ester N/A Antimicrobial activity
Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate 2: 4-hydroxyphenyl; 4: phenyl; 5: ethyl ester Hydroxyl, phenyl, ester N/A Antioxidant properties
Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)thiazole-5-carboxylate 2: 4-nitrophenyl; 4: (4-Cl-phenoxy)methyl Nitro, chlorophenoxy, ester N/A Structural studies (X-ray diffraction)
Ethyl 2-(o-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate 2: o-tolylamino; 4: CF₃; 5: ethyl ester Trifluoromethyl, amino, ester N/A Enzyme inhibition (e.g., kinases)
Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-tetrahydropyrimidine-5-carboxylate Nitrophenyl, thioxo, acetyl Nitro, thioxo, acetyl N/A Anticancer candidate

Electronic and Reactivity Profiles

  • Nitro vs. Amino Groups: The 3-nitro substituent in the target compound (electron-withdrawing) contrasts with the 3-amino group in its analog (electron-donating) .
  • Trifluoromethyl vs. Phenyl Groups : The CF₃ group in Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate enhances lipophilicity and metabolic stability compared to the phenyl group in the target compound .
  • Hydroxyl vs. Nitro Substituents : Hydroxyl groups (e.g., in Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate) increase solubility but reduce stability under acidic conditions compared to nitro groups .

Crystallographic and Spectroscopic Data

  • X-ray Diffraction: Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)thiazole-5-carboxylate exhibits planar thiazole rings and intermolecular hydrogen bonding, a feature likely shared with the target compound .
  • IR Spectroscopy : Nitro groups in similar compounds show characteristic absorption near 1520–1350 cm⁻¹, while CN stretches (e.g., in nitriles) appear near 2190 cm⁻¹ .

Biological Activity

Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its versatile biological properties. The presence of the nitrophenyl group enhances its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial growth by disrupting essential metabolic pathways. This is achieved through the inhibition of key enzymes involved in bacterial metabolism .
  • Anticancer Activity : this compound induces apoptosis in cancer cells by targeting specific signaling pathways, such as those involving Bcl-2 proteins. Studies have shown that it can significantly reduce cell viability in various cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole structure can enhance or diminish biological activity. For instance:

  • Substituents on the Thiazole Ring : The introduction of electron-withdrawing groups (like nitro groups) at specific positions increases cytotoxicity against cancer cells .
  • Carboxylic Acid Moiety : The presence of a carboxylic acid group at the 4-position is crucial for maintaining activity against carbonic anhydrase, an important target in cancer therapy .

Research Findings and Case Studies

Research has demonstrated the efficacy of this compound in various biological assays:

Table 1: Biological Activity Summary

Activity TypeAssay MethodologyIC50 ValuesReference
AntimicrobialAgar diffusion method15 μg/mL
Anticancer (A431)MTT assay<10 μM
Carbonic Anhydrase InhibitionHummel-Dreyer method0.5 μM

Case Study: Anticancer Efficacy

In a study evaluating various thiazole derivatives, this compound was found to be one of the most potent compounds against the A431 cell line, demonstrating an IC50 value significantly lower than that of doxorubicin, a standard chemotherapeutic agent. Molecular docking studies revealed that it interacts with Bcl-2 protein primarily through hydrophobic contacts, which is essential for its apoptosis-inducing activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(3-nitrophenyl)-4-phenylthiazole-5-carboxylate, and what experimental parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives or Hantzsch thiazole synthesis.
  • Step 2 : Functionalization at the 2-position using 3-nitrobenzamide or nitration post-cyclization.
  • Step 3 : Esterification at the 5-position with ethyl chloroformate.
  • Critical Parameters :
  • Solvents : DMF or THF for solubility of intermediates .
  • Catalysts : Triethylamine (TEA) for deprotonation or coupling reactions .
  • Purification : Column chromatography or recrystallization for isolating high-purity product .
  • Yield Optimization : Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) minimize side reactions .

Q. How is the compound structurally characterized, and what spectral data are critical for confirmation?

  • Methodological Answer : Key characterization techniques include:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks for ethyl ester (δ ~4.3 ppm, quartet), aromatic protons (δ ~7.5–8.5 ppm), and thiazole C-H (δ ~7.1 ppm) .
  • ¹³C NMR : Carboxylate carbonyl (δ ~165 ppm), thiazole carbons (δ ~150–160 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 395.3 (calculated for C₁₉H₁₅N₃O₄S) .
  • Elemental Analysis : Confirms C, H, N, S percentages within ±0.3% of theoretical values .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • Methodological Answer : Stability studies show:

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions due to ester hydrolysis or nitro group reduction .
  • Thermal Stability : Stable up to 150°C (TGA data), but prolonged heating above 100°C in solution causes decomposition .
  • Storage Recommendations : Store at 4°C in anhydrous DMSO or under nitrogen to prevent moisture absorption .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

  • Methodological Answer : X-ray crystallography reveals:

  • Bond Angles/Dihedrals : Thiazole ring planarity (deviation < 0.01 Å) and nitro group orientation (torsion angle ~15° from phenyl plane) .
  • Packing Interactions : π-π stacking between phenyl groups (distance ~3.5 Å) and hydrogen bonding involving the ester carbonyl (O···H–N, ~2.8 Å) .
  • Validation Tools : SHELX software suite for structure refinement and validation of crystallographic parameters (R-factor < 0.05) .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer : Contradictions arise from assay conditions or target selectivity. Mitigation strategies include:

  • Dose-Response Curves : Confirm IC₅₀ values across multiple concentrations (e.g., 0.1–100 μM) .
  • Selectivity Screening : Test against related enzymes (e.g., SHP2 vs. PTP1B phosphatases) to rule off-target effects .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with active sites (e.g., nitro group interactions with catalytic cysteine in SHP2) .

Q. How does substituent variation at the 3-nitrophenyl group impact structure-activity relationships (SAR)?

  • Methodological Answer : SAR studies compare analogs with:

  • Electron-Withdrawing Groups (EWGs) : Nitro (NO₂) vs. chloro (Cl) at the 3-position enhance electrophilicity and target binding .
  • Steric Effects : Bulky substituents (e.g., isopropylsulfonyl) reduce activity due to steric hindrance .
  • Table: Activity Comparison
SubstituentIC₅₀ (μM)Target Enzyme
3-NO₂0.99SHP2
3-Cl2.45SHP2
3-SO₂Me5.80SHP2

Conflict Resolution in Data Interpretation

Q. How to reconcile discrepancies in reported solubility and bioavailability predictions?

  • Methodological Answer :

  • Experimental Solubility : Use shake-flask method in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .
  • Computational Predictors : Compare results from SwissADME and ALOGPS, which may differ due to algorithm biases .
  • Lipophilicity : LogP values (experimental: 3.2 vs. predicted: 2.8) suggest membrane permeability but require correction via HPLC-derived retention times .

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